molecular formula C7H6ClN3O3 B1612320 4-Chloro-3-nitrobenzamide oxime CAS No. 96898-75-8

4-Chloro-3-nitrobenzamide oxime

Cat. No. B1612320
CAS RN: 96898-75-8
M. Wt: 215.59 g/mol
InChI Key: IXTZBWZQCKMKJC-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzamide oxime is a chemical compound with the molecular formula C7H6ClN3O3 . It has a molecular weight of 215.59 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H6ClN3O3 .

Scientific Research Applications

4-Chloro-3-nitrobenzamide oxime has been studied for its potential use in scientific research and lab experiments. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, this compound has been studied as a potential inhibitor of the enzyme glycogen phosphorylase, which is involved in glucose metabolism.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzamide oxime is not fully understood. It is believed that this compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and glycogen phosphorylase. It is thought that this compound binds to the active site of these enzymes and blocks their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. It is believed that this compound may have anti-inflammatory and analgesic effects due to its potential inhibition of the enzymes COX-2 and 5-LOX. In addition, this compound may have effects on glucose metabolism due to its potential inhibition of the enzyme glycogen phosphorylase.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-nitrobenzamide oxime in lab experiments include its high solubility in water and ethanol, its high yield in the synthesis reaction, and its potential use as an inhibitor of various enzymes. The major limitation of using this compound in lab experiments is the lack of research into its biochemical and physiological effects.

Future Directions

Future research into 4-Chloro-3-nitrobenzamide oxime should focus on further elucidating its mechanism of action, as well as studying its biochemical and physiological effects. In addition, further research should be conducted to explore the potential use of this compound as an inhibitor of other enzymes, and to explore its potential therapeutic applications. Finally, further research should be conducted to optimize the synthesis of this compound and to explore alternative synthesis methods.

Safety and Hazards

4-Chloro-3-nitrobenzamide oxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTZBWZQCKMKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619020
Record name 4-Chloro-N'-hydroxy-3-nitrobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96898-75-8
Record name 4-Chloro-N'-hydroxy-3-nitrobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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